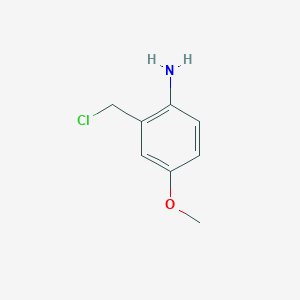

2-(chloromethyl)-4-methoxyaniline

描述

Structure

3D Structure

属性

分子式 |

C8H10ClNO |

|---|---|

分子量 |

171.62 g/mol |

IUPAC 名称 |

2-(chloromethyl)-4-methoxyaniline |

InChI |

InChI=1S/C8H10ClNO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5,10H2,1H3 |

InChI 键 |

AWUQKTSPRJBWCX-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=C(C=C1)N)CCl |

产品来源 |

United States |

Synthetic Strategies for 2 Chloromethyl 4 Methoxyaniline and Its Analogs

Direct Chloromethylation Methodologies for Substituted Anilines

Direct chloromethylation, often accomplished via the Blanc chloromethylation or related reactions, involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of an acid catalyst. wikipedia.org While efficient for many aromatics, its application to highly activated rings like anilines requires nuanced understanding and control of the underlying mechanisms.

The chloromethylation of an aniline (B41778) derivative is a form of electrophilic aromatic substitution (SEAr). wikipedia.org In this reaction, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, before a proton is lost to restore aromaticity. wikipedia.org

The substrate, 4-methoxyaniline, contains two powerful activating groups: an amino group (-NH2) and a methoxy (B1213986) group (-OCH3). Both are ortho-, para-directors, meaning they donate electron density to the ring and direct incoming electrophiles to the positions ortho and para to themselves. byjus.comchemistrysteps.com The amino group is generally a stronger activating group than the methoxy group. Based on standard directing effects, one would predict substitution to occur primarily at positions 2 and 6 (ortho to the methoxy group) and positions 3 and 5 (ortho to the amino group).

However, the synthesis of the 2-(chloromethyl) isomer indicates that substitution occurs ortho to the methoxy group but meta to the amino group. This specific regiochemical outcome is achieved because chloromethylation is conducted under strongly acidic conditions. In the presence of strong acids like HCl, the basic amino group is protonated to form an anilinium ion (-NH3+). libretexts.org This protonated group is strongly deactivating and functions as a meta-director due to its electron-withdrawing inductive effect. libretexts.org

Therefore, the directing influence of the substituents is reversed: the powerful ortho-, para-directing methoxy group dominates, while the newly formed anilinium group directs the incoming electrophile to the meta position. The convergence of these effects favors substitution at the 2-position, which is ortho to the methoxy group and meta to the anilinium group. This controlled mechanism is crucial to prevent polysubstitution and the formation of undesired isomers, a common issue with highly activated substrates like anilines. wikipedia.orglibretexts.org

The successful chloromethylation of substituted anilines hinges on the choice of the catalytic system and the precise control of reaction parameters. The classic Blanc reaction employs formaldehyde, hydrogen chloride, and a Lewis acid catalyst, most commonly zinc chloride (ZnCl2). wikipedia.org The catalyst's role is to protonate the formaldehyde, generating a highly electrophilic species, such as a chlorocarbenium cation (ClCH2+), which then attacks the aromatic ring. wikipedia.org

Research has explored various catalytic systems to improve yields and selectivity. Strong acids, both mineral and organic, have been shown to effectively catalyze chloromethylation. researchgate.netgoogle.com For instance, acids like trifluoroacetic acid (CF3COOH) and methanesulfonic acid (CH3SO3H) can promote the reaction, sometimes under biphasic conditions. google.com Other Lewis acids, including aluminum chloride (AlCl3), ferric chloride (FeCl3), and stannic chloride (SnCl4), have also been investigated, with their catalytic activity varying depending on the substrate. google.com

Phase-transfer catalysis (PTC) represents a significant optimization, particularly from a green chemistry perspective. One studied system utilized a combination of zinc chloride, acetic acid, sulfuric acid, and polyethylene (B3416737) glycol (PEG) in an aqueous medium to achieve high yields. researchgate.net This approach enhances the contact between the aqueous and organic phases, improving reaction rates.

The table below summarizes various catalytic systems and conditions reported for the chloromethylation of aromatic compounds, which are applicable to aniline derivatives with appropriate modifications.

| Catalyst System | Reagents | Solvent(s) | Temperature | Reference(s) |

| Zinc Chloride (ZnCl2) | Paraformaldehyde, HCl gas | - | - | koreascience.kr |

| ZnCl2/AcOH/H2SO4/PEG-800 | Paraformaldehyde, HCl gas | Aqueous / Organic | 50 °C | researchgate.net |

| Lewis Acids (AlCl3, FeCl3, SnCl4) | Formaldehyde, HCl | Dichloromethane (B109758), etc. | Varies | google.com |

| Strong Organic Acids (e.g., PTSA) | Trioxane, HCl | Biphasic | Varies | google.com |

| Chloromethyl methyl ether (MOMCl) | 60% H2SO4 | - | Varies | wikipedia.org |

This table is illustrative of general chloromethylation systems and specific conditions would need optimization for 4-methoxyaniline.

Achieving regioselectivity is the paramount challenge in the synthesis of 2-(chloromethyl)-4-methoxyaniline. As discussed, the key strategy is the in-situ protonation of the amino group to an anilinium ion under acidic conditions. libretexts.org This effectively "masks" the powerful ortho-, para-directing effect of the amino group and transforms it into a meta-director. Consequently, the moderately activating, ortho-, para-directing methoxy group governs the position of substitution, directing the chloromethyl group to its ortho position (C-2).

Without this control, the reaction would likely yield a complex mixture of products. The high reactivity of the unprotected aniline ring could lead to further electrophilic attack and polymerization. wikipedia.org The use of a protecting group, such as converting the aniline to an acetanilide, is a common strategy in electrophilic aromatic substitutions to moderate reactivity and ensure para-substitution. libretexts.org However, for obtaining the 2-(chloromethyl) isomer of 4-methoxyaniline, the protonation strategy under direct chloromethylation conditions is the more direct approach to achieve the desired regiochemistry.

Alternative and Diversified Synthetic Routes to this compound Scaffolds

Given the harsh conditions and potential for side-product formation in direct chloromethylation, alternative multi-step synthetic routes offer greater control and versatility. A common strategy involves installing a hydroxymethyl (-CH2OH) group first, followed by its conversion to the chloromethyl group.

A plausible alternative pathway for the synthesis of this compound can be designed as follows:

Protection of the Amino Group: The starting material, 4-methoxyaniline, would first have its amino group protected, for example, by reacting it with acetic anhydride (B1165640) to form 4-methoxyacetanilide. This step moderates the ring's reactivity and prevents side reactions at the nitrogen atom.

Directed Ortho-Metalation and Hydroxymethylation: The protected intermediate can undergo directed ortho-metalation. Using a strong base like n-butyllithium, a proton at the 2-position (ortho to the acetamido group) can be selectively removed. The resulting aryllithium species is then quenched with an electrophile, in this case, formaldehyde (CH2O), to introduce a hydroxymethyl group at the 2-position.

Chlorination of the Hydroxymethyl Group: The resulting 2-(hydroxymethyl)-4-methoxyacetanilide is then treated with a chlorinating agent to convert the alcohol to the desired chloromethyl group. Thionyl chloride (SOCl2) is a common reagent for this transformation. A patent for a similar compound, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, utilizes thionyl chloride for this exact conversion step. google.com

Deprotection: The final step involves the hydrolysis of the acetamido protecting group, typically under acidic or basic conditions, to reveal the free amino group and yield the final product, this compound.

This stepwise approach, while longer, avoids the direct use of formaldehyde and HCl on a highly activated ring and provides a more controlled, regioselective synthesis.

Process Optimization and Green Chemistry Considerations in the Synthesis of Chloromethylated Aniline Derivatives

Optimizing the synthesis of chloromethylated anilines involves maximizing yield and purity while minimizing environmental impact and operational hazards. koreascience.kr A significant drawback of the traditional Blanc chloromethylation is the potential formation of bis(chloromethyl) ether (BCME), a highly carcinogenic byproduct. wikipedia.org This risk necessitates careful control of reaction conditions and makes the development of safer, greener alternatives a priority.

Green chemistry principles can be applied to this synthesis in several ways:

Alternative Reagents and Catalysts: Using phase-transfer catalysts in aqueous media can reduce the reliance on volatile organic solvents and potentially allow for catalyst recycling. researchgate.net The use of solid acid catalysts or ionic liquids could also offer environmental benefits, such as easier separation and reduced waste streams. beilstein-journals.org

Process Safety: Avoiding the conditions that lead to BCME formation is a critical safety and green chemistry goal. Alternative routes, such as the hydroxymethylation-chlorination sequence, completely circumvent this hazard.

Solvent Choice: Employing greener solvents, such as water or recyclable ionic liquids, in place of chlorinated hydrocarbons like dichloromethane can significantly reduce the environmental footprint of the process. beilstein-journals.org

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures contributes to a more sustainable process. researchgate.net

The development of catalytic systems that are highly efficient, selective, and reusable remains a key goal in aligning the synthesis of chloromethylated anilines with the principles of green chemistry. researchgate.net

Reaction Pathways and Mechanistic Insights of 2 Chloromethyl 4 Methoxyaniline

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group (-CH2Cl) is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, typically following an SN2 mechanism. This reactivity is a cornerstone of its utility in constructing more complex molecular architectures.

Reactions with Nitrogen-Containing Nucleophiles

The lone pair of electrons on nitrogen atoms makes them effective nucleophiles for attacking the electrophilic carbon of the chloromethyl group. This reaction is fundamental for introducing nitrogen-containing functionalities.

Ammonia (B1221849) and Amines: Primary and secondary amines, as well as ammonia, can displace the chloride ion to form the corresponding primary, secondary, and tertiary amines, respectively. However, the reaction with ammonia can be prone to over-alkylation, leading to a mixture of products. libretexts.org A common strategy to achieve mono-alkylation is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as a masked form of ammonia. libretexts.org This approach offers greater control and selectively produces the primary amine after a subsequent hydrolysis step. libretexts.org

Heterocyclic Amines: Nitrogen-containing heterocycles, such as indoles, can also act as nucleophiles. youtube.com The reaction typically requires a mild base to deprotonate the heterocycle, enhancing its nucleophilicity. youtube.com This method is valuable for synthesizing molecules with a heterocyclic amine linked to the benzylic position.

| Nucleophile | Product Type | Key Features |

| Ammonia | Primary Amine (and over-alkylation products) | Can lead to mixtures of primary, secondary, and tertiary amines. |

| Primary/Secondary Amines | Secondary/Tertiary Amines | Direct formation of more substituted amines. |

| Phthalimide Anion | Primary Amine (after hydrolysis) | Gabriel synthesis provides a controlled route to primary amines. libretexts.org |

| Nitrogen Heterocycles | N-Alkylated Heterocycles | Requires a base to enhance nucleophilicity of the heterocycle. youtube.com |

Reactions with Oxygen and Sulfur-Containing Nucleophiles

Oxygen and sulfur nucleophiles readily react with the chloromethyl group to form ethers and thioethers, respectively.

Oxygen Nucleophiles: Alkoxides and phenoxides are potent nucleophiles that displace the chloride to yield ethers. The use of a strong base is necessary to generate these nucleophiles from the corresponding alcohols or phenols.

Sulfur Nucleophiles: Thiols are generally more nucleophilic than their oxygen counterparts, and their corresponding thiolates are excellent nucleophiles in SN2 reactions. libretexts.org This enhanced nucleophilicity allows for efficient formation of thioethers. libretexts.org Thiourea can also serve as a sulfur nucleophile, leading to the formation of isothiouronium salts, which can then be hydrolyzed to provide the corresponding thiol. youtube.com

| Nucleophile | Product Type | Key Features |

| Alkoxides/Phenoxides | Ethers | Requires a strong base to generate the nucleophile. |

| Thiols/Thiolates | Thioethers | Sulfur nucleophiles are generally more reactive than oxygen nucleophiles. libretexts.orgyoutube.com |

| Thiourea | Thiols (after hydrolysis) | Provides an indirect route to thiols via an isothiouronium salt intermediate. youtube.com |

Reactivity of the Aromatic Amino Group and Methoxy (B1213986) Substituent

Oxidative Transformations of the Amino Functionality

The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be obtained. While specific studies on 2-(chloromethyl)-4-methoxyaniline are not abundant, the general reactivity of anilines suggests that oxidation can lead to the formation of nitroso, nitro, or even azo compounds. In the context of lignan (B3055560) chemistry, oxidative processes can lead to ring closures and the formation of complex natural product scaffolds. mdpi.com

Aromatic Ring Reactivity and Coupling Processes

The amino and methoxy groups are both electron-donating and ortho-, para-directing substituents. This electronic influence activates the aromatic ring towards electrophilic aromatic substitution. Furthermore, the presence of these functional groups, along with the chloro- and chloromethyl substituents, provides multiple handles for various coupling reactions.

Electrophilic Aromatic Substitution: The positions ortho and para to the strongly activating amino and methoxy groups are susceptible to electrophilic attack. However, the steric hindrance from the adjacent chloromethyl group and the presence of the chloro substituent will influence the regioselectivity of such reactions.

Coupling Reactions: The aromatic ring of this compound can participate in various metal-catalyzed cross-coupling reactions. For example, the chloro substituent could potentially undergo Suzuki or Buchwald-Hartwig amination reactions, although the reactivity might be lower compared to bromo or iodo analogs. The amino group itself can be a coupling partner in reactions like the Buchwald-Hartwig amination. These coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other elaborate structures. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Functional Group Involved | Potential Products |

| Electrophilic Aromatic Substitution | Aromatic Ring | Substituted anilines |

| Suzuki Coupling | Chloro substituent | Biaryl compounds |

| Buchwald-Hartwig Amination | Chloro substituent or Amino group | Arylated amines |

Kinetic and Mechanistic Elucidation of Transformation Pathways

A thorough search of scientific literature and chemical databases has revealed no available kinetic or mechanistic studies specifically focused on the transformation pathways of this compound. While the structure of the molecule suggests potential reactivity at the chloromethyl group, likely through nucleophilic substitution mechanisms (SN1 or SN2), or potential reactions involving the aniline (B41778) functional group, there is no published experimental data or computational analysis to substantiate any specific pathway.

Detailed research findings, including reaction rates, the influence of catalysts, solvent effects, and the identification of intermediates or transition states, are not present in the accessible scientific record for this compound. Consequently, no data tables or in-depth mechanistic discussions can be provided.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Chloromethyl 4 Methoxyaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including derivatives of 2-(chloromethyl)-4-methoxyaniline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of a related compound, 2-chloro-4-methoxyaniline (B183069), the aromatic protons exhibit distinct signals due to their specific electronic environments. Similarly, for this compound, the protons of the chloromethyl group (-CH₂Cl), the methoxy (B1213986) group (-OCH₃), and the aromatic ring would appear at characteristic chemical shifts. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the proximity of neighboring protons.

The ¹³C NMR spectrum offers complementary information by showing a distinct signal for each unique carbon atom in the molecule. For instance, in methoxymethane, which contains a similar methoxy group, the two equivalent carbon atoms show a single chemical shift at approximately 59.3 ppm. docbrown.info In this compound, the carbon of the chloromethyl group, the methoxy carbon, and the individual carbons of the aromatic ring would each resonate at specific chemical shifts, confirming the carbon skeleton of the molecule.

Table 1: Representative NMR Data for Related Aniline (B41778) Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

2-Chloroaniline |

¹H | 6.67, 6.72, 7.03, 7.22 | m |

N-Benzyl-4-methoxyaniline |

¹H | 1H, 1H, 2H, 5H | m |

Methoxymethane |

¹³C | 59.3 | s |

Data sourced from publicly available spectral databases. docbrown.infochemicalbook.comchemicalbook.com Note: 'm' denotes a multiplet, and 's' denotes a singlet.

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives would display characteristic absorption bands corresponding to the vibrations of specific bonds.

Key expected vibrational frequencies include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹, indicating the presence of the primary amine group (-NH₂).

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and chloromethyl groups are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.

C-O stretching: The ether linkage of the methoxy group gives rise to a strong absorption band, typically around 1250 cm⁻¹.

C-N stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

C-Cl stretching: The carbon-chlorine bond of the chloromethyl group will have a characteristic absorption in the fingerprint region, generally between 600 and 800 cm⁻¹.

Studies on related molecules, such as 2-chloro-4-nitroaniline, have utilized FTIR to confirm the presence of various functional groups, with observed spectra aligning well with calculated vibrational frequencies. researchgate.net

Table 2: Expected FTIR Absorption Ranges for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | > 3000 |

| Aliphatic | C-H Stretch | < 3000 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Methoxy Group | C-O Stretch | ~1250 |

| Amine | C-N Stretch | 1250 - 1350 |

| Chloromethyl Group | C-Cl Stretch | 600 - 800 |

Mass Spectrometry Techniques (MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This is crucial for confirming the identity of newly synthesized derivatives. For instance, the exact mass of 2-chloro-4-methoxyaniline has been calculated as 157.0294416 Da. nih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in the mass spectrum of p-methoxybenzyl chloride, a related compound, characteristic fragment ions are observed that help to elucidate the structure. nist.gov

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

2-Chloro-4-methoxyaniline |

C₇H₈ClNO | 157.60 | Isotopic pattern for Chlorine nih.gov |

p-Methoxybenzyl chloride |

C₈H₉ClO | 156.609 | Characteristic fragmentation nist.gov |

4-Methoxyaniline |

C₇H₉NO | 123.15 | Molecular ion peak nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene (B151609) ring.

The presence of the amine (-NH₂) and methoxy (-OCH₃) groups, which are auxochromes, will influence the position and intensity of the absorption maxima (λ_max). Conjugation between the aromatic ring and these substituents generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. msu.edu For example, benzene exhibits strong absorption near 180 nm and weaker bands around 200 nm and 254 nm. msu.edu The substitution pattern on the aniline ring in this compound would be expected to shift these absorptions. Spectroelectrochemical studies on the copolymerization of diphenylamine (B1679370) with ortho-methoxy aniline have demonstrated how UV-visible spectroscopy can be used to monitor changes in electronic structure during chemical reactions. nih.gov

Table 4: UV-Vis Absorption Data for Related Chromophoric Systems

| Compound/System | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| Benzene | - | 180, 200, 254 | msu.edu |

4-chloroaniline |

Water/Ethanol | Not specified | researchgate.net |

| Naphthopyrans | Toluene | Varies | researchgate.net |

Thermal Analysis Techniques (TGA, DTG, SDTA) for Thermal Behavior of Derivatives

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Simultaneous Differential Thermal Analysis (SDTA), are used to study the thermal stability and decomposition of materials. For derivatives of this compound, these methods can determine the temperatures at which the compounds melt, boil, or decompose.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents or water. DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is at its maximum. SDTA can provide information about melting points and other thermal transitions. For instance, thermal analysis of 4-methoxy-2-nitroaniline (B140478) has been used to investigate its melting and decomposition points. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. For a newly synthesized derivative of this compound, elemental analysis is a crucial step in confirming its empirical formula. The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen must agree with the calculated values based on the proposed molecular formula. For example, the empirical formula of N-(2-Chlorobenzylidene)-4-methoxyaniline is given as C₁₄H₁₂ClNO. sigmaaldrich.com

Theoretical and Computational Investigations of 2 Chloromethyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations offer profound insights into the electronic and geometric properties of molecules. For 2-(chloromethyl)-4-methoxyaniline, these computational methods are invaluable in understanding its structure, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Optimization and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. The geometry of a compound can be optimized using DFT methods, and the results can be compared with experimental data, such as that from X-ray diffraction, to validate the computational model. researchgate.net The stability of different conformers of a molecule can be assessed by comparing their energies calculated at a specific level of theory, such as B3LYP/6-311++G(d,p). researchgate.net The conformer with the lowest energy is considered the most stable. For instance, in a study of 3-methoxyaniline, the 'ct' conformer was predicted to be more stable than other conformers. researchgate.net

The application of DFT allows for the calculation of various energetic properties that are crucial for understanding molecular behavior. These calculations can provide insights into the stability and reactivity of the title compound through the analysis of parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Furthermore, DFT can be used to explore the potential energy surface of a reaction, identifying transition states and intermediates, which is essential for elucidating reaction mechanisms. mdpi.com For example, in the reaction of 4-methyl aniline (B41778) with OH radicals, DFT calculations were used to determine the single-point energies and zero-point vibrational energies of all species involved. mdpi.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netmalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has lower kinetic stability, and is considered a "soft" molecule. researchgate.net This small energy gap is indicative of good chemical stability in some systems. malayajournal.org The energies of the HOMO and LUMO can be calculated using DFT methods, and these values provide a clear indication of the potential for charge transfer within the molecule. malayajournal.org The analysis of FMOs, including orbitals beyond the immediate HOMO and LUMO (e.g., HOMO-i and LUMO+i, where i=1,2), can provide a more detailed picture of the electronic structure and potential reaction pathways. researchgate.netresearchgate.net The localization of charge density within the HOMO and LUMO across different parts of the molecule can reveal which regions are most likely to be involved in electrophilic and nucleophilic interactions. malayajournal.org

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

Prediction and Correlation of Spectroscopic Properties (NMR, FTIR)

Computational methods, particularly DFT, are widely used to predict and correlate spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra. Theoretical calculations of vibrational frequencies and isotropic chemical shifts serve as a valuable aid in the interpretation of experimental spectra and the identification of organic compounds. researchgate.net

For FTIR spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled to improve agreement with experimental data. researchgate.net The character of each vibrational mode can be described numerically by their Total Energy Distribution (TED), which shows the relative contributions of internal coordinates to each normal mode. researchgate.net This allows for a detailed assignment of the observed experimental bands. The theoretically predicted FTIR and FT-Raman spectra can then be constructed and compared with experimental results. researchgate.netnih.gov

In the case of NMR spectroscopy, methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used to calculate nuclear magnetic shielding constants with good accuracy. researchgate.net The calculated isotropic chemical shifts for protons (¹H NMR) and carbon (¹³C NMR) can be compared with experimental values, often showing a good correlation. nih.gov The use of computational tools to predict spectra is becoming increasingly important, with some advanced methods aiming to predict molecular structures directly from spectral data without relying on existing databases. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wikipedia.org It examines the distribution of electron density in atoms and the bonds between them, identifying bonding orbitals with maximum electron density. wikipedia.org NBO analysis is instrumental in understanding intramolecular and intermolecular interactions, bond structures, and charge transfer (hyperconjugation) effects. taylorandfrancis.com

The analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which corresponds to stabilizing donor-acceptor interactions. taylorandfrancis.com The strength of these interactions is evaluated by the second-order perturbation energy, E(2). wisc.edu A higher E(2) value indicates a stronger interaction. For example, NBO analysis can reveal electron donation from lone pairs of atoms like nitrogen or sulfur to neighboring anti-bonding orbitals. taylorandfrancis.com

NBO calculations also provide natural population analysis (NPA), which determines the charge distribution on each atom. nih.gov These natural charges are generally considered more robust than those derived from other methods like Mulliken population analysis, especially concerning basis set dependence. The analysis can identify the most electronegative and electropositive atoms within a molecule. nih.gov By examining the occupancies of core, valence, and Rydberg sub-shells, NBO provides a comprehensive understanding of the electron distribution. nih.gov This information is crucial for understanding how substituents affect the electronic structure and reactivity of a molecule.

Mechanistic Pathways Probed by Computational Modeling

Computational modeling has become an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By combining quantum chemical calculations, such as DFT, with kinetic modeling, researchers can gain a detailed understanding of reaction pathways, transition states, and the nature of active sites. nih.gov

For instance, the reaction mechanism of a compound with a radical species, such as the hydroxyl radical (OH), can be thoroughly investigated. mdpi.com Such studies involve mapping the potential energy surface (PES) of the reaction, which includes identifying reactants, intermediates, transition states, and products. mdpi.com The calculations can determine the relative energies of these species and the activation barriers for each step of the reaction. mdpi.commdpi.com

Furthermore, computational modeling can be used to study the effect of substituents on the reaction mechanism and efficiency. For example, in the study of chemiluminescent reactions of acridinium (B8443388) derivatives, it was found that the addition of an electron-donating group, like a methoxy (B1213986) group, could reduce the activation barrier of the reaction. mdpi.com Computational results can also help to understand competing reaction pathways, such as hydrolysis, and determine whether the outcome of a reaction is governed by kinetic or thermodynamic factors. mdpi.com

Applications of 2 Chloromethyl 4 Methoxyaniline As a Key Synthetic Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Compounds and Scaffolds

The strategic placement of the amino and chloromethyl groups in an ortho-relationship, coupled with the activating effect of the methoxy (B1213986) group, makes 2-(chloromethyl)-4-methoxyaniline and its conceptual derivatives prime candidates for constructing a diverse range of heterocyclic systems.

Formation of Quinazoline Derivatives

Quinazolines and their oxidized counterparts, quinazolinones, are a prominent class of nitrogen-containing heterocycles with significant applications in medicinal chemistry. The synthesis of 2-substituted quinazolinones can be efficiently achieved through the condensation of anthranilic acids (2-aminobenzoic acids) with nitriles. While direct use of this compound is not the primary route, its structural elements are readily incorporated. An improved one-step synthesis for 2-chloromethyl-4(3H)-quinazolinones, key intermediates for more complex derivatives, utilizes anthranilic acids and chloroacetonitrile. wikipedia.orgacs.org This method allows for the creation of a quinazolinone ring bearing the crucial 2-chloromethyl substituent.

The general synthetic approach involves reacting a suitably substituted anthranilic acid with an excess of chloroacetonitrile, which acts as both a reactant and a solvent, often under acidic conditions. The resulting 2-chloromethyl-4(3H)-quinazolinone is a versatile intermediate. The chlorine atom can be readily displaced by various nucleophiles to introduce diverse functionalities. Furthermore, the quinazolinone core can be chemically modified, for instance, by chlorination of the 4-position with reagents like phosphorus oxychloride (POCl₃), to produce 4-chloroquinazolines. These activated intermediates can then undergo nucleophilic substitution with anilines to form 4-anilinoquinazoline (B1210976) scaffolds, a core structure in several targeted cancer therapies. wikipedia.org

A typical reaction sequence is outlined below:

| Starting Material | Reagents | Intermediate | Product | Ref |

| o-Anthranilic acid | 1. Chloroacetonitrile, HCl | 2-Chloromethyl-4(3H)-quinazolinone | 2-Substituted-4(3H)-quinazolinone | acs.org |

| 1-(2-Amino-phenyl)-ethanone | 1. Chloroacetonitrile, HCl gas | 2-Chloromethyl-4-methyl-quinazoline | 2-Substituted-4-methyl-quinazoline | rsc.org |

Construction of Quinoline (B57606) Derivatives

The quinoline framework is another critical heterocyclic motif found in natural products and synthetic drugs. Several classic named reactions enable the synthesis of quinolines from anilines. Although no direct examples featuring this compound are prominently documented, its nature as an aniline (B41778) derivative makes it a plausible substrate for these powerful transformations.

Skraup-Doebner-Von Miller Synthesis: This method involves the reaction of an aniline with α,β-unsaturated carbonyl compounds. For instance, this compound could react with compounds like acrolein (generated in situ from glycerol) or methyl vinyl ketone, typically in the presence of a strong acid and an oxidizing agent, to yield a substituted quinoline. researchgate.netresearchgate.net The electron-donating methoxy group would facilitate the initial Michael addition and subsequent cyclization.

Friedländer Annulation: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde (B116499) or another ketone). While the subject compound itself is not a 2-aminoaryl ketone, it could be chemically transformed into one, which would then undergo Friedländer cyclization to produce highly substituted quinolines. researchgate.net

Combes Synthesis: This reaction involves the acid-catalyzed condensation of an aniline with a 1,3-dicarbonyl compound. The resulting β-amino enone intermediate is then cyclized upon heating to form the quinoline ring. rsc.org this compound could serve as the aniline component in this synthesis.

The regiochemical outcome of these cyclizations would be influenced by the substituents on the aniline ring. The strong ortho-, para-directing nature of the amino and methoxy groups would direct the electrophilic cyclization step. nih.gov

Elaboration into Benzimidazole (B57391) and Imidazolidine (B613845) Systems

Benzimidazoles are a cornerstone of heterocyclic chemistry, frequently found in pharmaceuticals. The most common route to the benzimidazole core is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a carboxylic acid or its equivalent under heating or acidic conditions.

To synthesize a benzimidazole containing the structural features of this compound, the necessary starting material would be 4-methoxy-1,2-phenylenediamine . This diamine can be condensed with chloroacetic acid to directly form 5-methoxy-2-(chloromethyl)-1H-benzimidazole. acs.orgyoutube.comwikipedia.org The reaction proceeds by initial N-acylation followed by dehydrative cyclization.

The resulting 2-(chloromethyl)benzimidazole (B146343) is a highly valuable intermediate, as the chlorine atom is readily displaced by a wide range of nucleophiles (amines, thiols, phenols) to generate extensive libraries of 2-substituted benzimidazoles. acs.org

Imidazolidines , the saturated analogs of imidazoles, can be synthesized through various routes, including the condensation of 1,2-diamines with aldehydes or ketones. Alternatively, modern multi-component reactions provide access to highly substituted imidazolidines. One such approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an imine. rsc.org Aniline derivatives like this compound can be used to form the imine component (a Schiff base) by reacting with an aldehyde. A subsequent reaction with an amino ester can generate the dipole, leading to the imidazolidine ring system. Another method involves the reaction of a pre-formed Schiff base with an amino acid like glycine (B1666218) or alanine (B10760859) to construct the imidazolidine ring. researchgate.net

Development of Schiff Base Derivatives

The formation of a Schiff base (or imine) is one of the most fundamental reactions of a primary amine. This compound readily undergoes condensation with a wide variety of aldehydes and ketones to form the corresponding N-substituted imines. The reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to the final product.

These Schiff bases are not merely final products but also serve as crucial intermediates for the synthesis of other molecular frameworks. The imine bond itself can be reduced to form secondary amines or can act as an electrophile in reactions with nucleophiles. The presence of the chloromethyl and methoxy groups on the aniline ring adds further functionality to the resulting Schiff base, making it a versatile platform for creating diverse molecular structures.

Regioselective and Chemoselective Transformations for Advanced Organic Synthesis

The presence of multiple reactive sites on this compound necessitates careful control of reaction conditions to achieve selective transformations, a cornerstone of modern organic synthesis.

Chemoselectivity: The molecule offers three primary points for reaction:

N-functionalization: The primary amino group is a potent nucleophile and can be selectively acylated, alkylated, or sulfonated under appropriate conditions, leaving the chloromethyl group intact. For example, N-acylation can be achieved using acetyl chloride or acetic anhydride (B1165640), often in the presence of a mild base. nih.gov

C-functionalization: The benzylic chloride is an excellent electrophile, susceptible to Sₙ2 displacement by a variety of nucleophiles such as amines, thiols, azides, or cyanides. This allows for the introduction of a wide range of substituents at the 2-position of the ring.

Aromatic Ring Functionalization: The aromatic ring itself can undergo electrophilic substitution, as discussed below.

Achieving chemoselectivity depends on the choice of reagents and conditions. For instance, reacting the molecule with a strong, non-basic nucleophile in a polar aprotic solvent would likely favor substitution at the chloromethyl position, while reaction with an acylating agent under basic conditions would favor N-acylation.

Regioselectivity: Electrophilic aromatic substitution on the this compound ring is governed by the powerful activating and ortho-, para-directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups. The directing power of these groups generally follows the order: -NH₂ > -OR. Both groups strongly activate the positions ortho and para to themselves.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Cl (on methyl) | C2 | N/A (on side chain) | N/A |

| -OCH₃ | C4 | Strongly Activating | Ortho, Para |

Considering the existing substitution pattern, the potential sites for electrophilic attack are C3, C5, and C6.

Position C5: This position is ortho to the methoxy group and para to the amino group. It is therefore highly activated by both substituents, making it a very likely site for substitution.

Position C3: This position is ortho to both the methoxy group and the chloromethyl group. It is activated by the methoxy group but may experience some steric hindrance from the adjacent chloromethyl group.

Position C6: This position is ortho to the amino group. It is strongly activated but may be sterically hindered by the adjacent chloromethyl group.

Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to show high regioselectivity, primarily targeting the C5 position due to the combined electronic activation and potentially lower steric hindrance compared to C3 and C6. libretexts.orgacs.org

Role in Multi-Component and Tandem Reaction Sequences

The strategic placement of both a nucleophilic amine and an electrophilic chloromethyl group on the same aromatic ring makes this compound a promising candidate for participation in multi-component and tandem reaction sequences. These reactions, which involve the formation of multiple bonds in a single synthetic operation, are highly valued for their efficiency and ability to rapidly construct complex molecular architectures. While direct and explicit examples of this compound in well-established multi-component reactions like the Ugi or Passerini reactions are not extensively documented in dedicated studies, its structural motifs suggest a significant potential for use in novel tandem annulation strategies for the synthesis of various heterocyclic systems.

The primary utility of this compound in this context lies in its capacity to undergo sequential reactions where the aniline nitrogen acts as the initial nucleophile, followed by an intramolecular cyclization involving the chloromethyl group. This tandem approach allows for the construction of fused heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

One of the most plausible applications of this tandem strategy is in the synthesis of benzothiazine derivatives and related sulfur-containing heterocycles. Drawing parallels from known syntheses of benzothiazoles from ortho-haloanilines and sulfur reagents, a potential pathway for this compound can be envisaged. For instance, a tandem reaction could be initiated by the reaction of the aniline with carbon disulfide or an isothiocyanate. This would be followed by an intramolecular S-alkylation, where the newly introduced sulfur nucleophile attacks the electrophilic benzylic carbon of the chloromethyl group, leading to ring closure.

A generalized scheme for such a tandem reaction is presented below:

Scheme 1: Plausible Tandem Reaction of this compound for the Synthesis of Benzothiazine Derivatives

In this proposed sequence, the aniline nitrogen of this compound first reacts with an appropriate sulfur-containing electrophile. The subsequent intramolecular cyclization is driven by the proximity of the reactive chloromethyl group, leading to the efficient formation of a heterocyclic core.

Detailed research findings on analogous systems support the viability of this approach. For example, the DBU-promoted tandem reaction of o-haloanilines with carbon disulfide to yield 2-mercaptobenzothiazoles demonstrates the feasibility of the initial N-acylation followed by an intramolecular cyclization. nih.gov While this example leads to a five-membered ring due to the ortho-halo substituent, the underlying principle of a tandem sequence is clearly established.

The following table outlines the potential components and expected products of such tandem reactions involving this compound, based on established chemical principles.

| Reagent | Base | Proposed Intermediate | Potential Product | Heterocyclic Core |

| Carbon Disulfide (CS₂) | Et₃N, DBU | Dithiocarbamate | 6-methoxy-2-thioxo-2,3-dihydro-1,4-benzothiazine | Benzothiazine |

| Phenyl isothiocyanate | K₂CO₃, NaH | N-phenylthiourea derivative | 6-methoxy-2-(phenylimino)-2,3-dihydro-1,4-benzothiazine | Benzothiazine |

| Methyl isothiocyanate | Pyridine | N-methylthiourea derivative | 6-methoxy-2-(methylimino)-2,3-dihydro-1,4-benzothiazine | Benzothiazine |

| Chloroacetyl chloride | Et₃N | α-Chloroacetamide derivative | 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine | Benzoxazine |

This table illustrates the versatility of this compound as a building block. By varying the second component in the tandem sequence, a range of heterocyclic scaffolds can be accessed. The methoxy group on the aromatic ring can further influence the electronic properties and potential biological activity of the resulting molecules.

Emerging Research Avenues and Future Perspectives in 2 Chloromethyl 4 Methoxyaniline Chemistry

Development of Enantioselective Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like 2-(chloromethyl)-4-methoxyaniline, which possesses a prochiral center, the development of synthetic methods that can selectively produce one enantiomer over the other is a critical area of research. While direct enantioselective routes for this compound are still in their nascent stages, the broader field of asymmetric synthesis offers valuable insights and potential strategies.

One promising approach involves the use of chiral auxiliaries . These are stereogenic molecules that can be temporarily attached to the substrate, in this case, a precursor to this compound, to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. For instance, chiral oxazolidinones or pseudoephedrine-based auxiliaries could potentially be employed to control the introduction of the chloromethyl group or a precursor functional group in an enantioselective manner.

Another key strategy lies in asymmetric catalysis . This involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Chiral transition metal complexes, particularly those of rhodium, ruthenium, and palladium, have proven highly effective in a wide range of asymmetric transformations. Future research could focus on developing a catalytic system where a prochiral aniline (B41778) derivative is asymmetrically chloromethylated. Organocatalysis, which utilizes small, metal-free organic molecules as catalysts, also presents a viable and often more sustainable alternative. Chiral phosphoric acids or bifunctional amine-thiourea catalysts could potentially be designed to catalyze the enantioselective synthesis of this compound or its derivatives.

Table 1: Potential Strategies for Enantioselective Synthesis

| Strategy | Description | Potential Catalysts/Auxiliaries |

|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Oxazolidinones, Pseudoephedrine, Camphorsultam |

The successful development of these enantioselective routes would be a significant breakthrough, enabling the synthesis of single-enantiomer drugs and materials derived from this compound, thereby unlocking their full potential.

Integration into Catalysis and Advanced Materials

The unique structural features of this compound, namely the reactive chloromethyl group and the versatile aniline moiety, make it an attractive building block for the creation of novel catalysts and advanced materials.

In the realm of catalysis , the aniline nitrogen can serve as a coordination site for metal ions, while the chloromethyl group provides a handle for immobilization or further functionalization. For example, this compound could be used as a precursor to synthesize chiral ligands for asymmetric catalysis. By reacting the chloromethyl group with a chiral amine or phosphine, a new ligand could be generated. The methoxy (B1213986) and chloro substituents on the aromatic ring can also be used to electronically tune the properties of the resulting metal complex, potentially leading to catalysts with enhanced activity and selectivity.

The development of advanced materials based on this compound is another exciting frontier. The reactivity of the chloromethyl group allows for its incorporation into polymer backbones or its grafting onto surfaces to create functional materials. For instance, it could be copolymerized with other monomers to produce polymers with tailored properties, such as specific thermal or optical characteristics. The aniline group can also be electropolymerized to form conductive polymers, and the presence of the chloromethyl group would offer a site for post-polymerization modification, leading to materials with applications in sensors, electronic devices, and coatings.

Table 2: Potential Applications in Catalysis and Materials Science

| Field | Application | Rationale |

|---|---|---|

| Catalysis | Precursor for Chiral Ligands | Aniline for metal coordination, chloromethyl for functionalization. |

| Catalysis | Support for Homogeneous Catalysts | Immobilization via the chloromethyl group to facilitate catalyst recovery. |

| Advanced Materials | Functional Polymers | Incorporation into polymer chains via the chloromethyl group. |

| Advanced Materials | Conductive Polymers | Electropolymerization of the aniline moiety with post-functionalization capability. |

Research in this area is expected to lead to the development of novel materials with enhanced performance and functionalities, driven by the unique chemical handles present in the this compound structure.

Computational Design and Predictive Modeling for Novel Derivatives

The use of computational tools has become indispensable in modern chemical research, enabling the rational design of new molecules with desired properties and predicting their behavior before their actual synthesis. For this compound, computational chemistry offers a powerful platform to explore the vast chemical space of its potential derivatives and to identify promising candidates for specific applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to calculate the electronic structure, geometry, and reactivity of molecules. DFT studies on this compound and its derivatives can provide valuable insights into their stability, spectral properties, and reaction mechanisms. This information is crucial for designing more efficient synthetic routes and for understanding the structure-property relationships that govern their performance in catalysis and materials science.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. By developing QSAR/QSPR models for derivatives of this compound, it would be possible to predict the properties of yet-to-be-synthesized molecules. This predictive capability can significantly accelerate the discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. For example, QSAR models could be developed to predict the potential bioactivity of new derivatives, guiding the design of novel drug candidates.

Table 3: Computational Approaches for Derivative Design

| Method | Application | Potential Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, geometry, and reactivity. | Understanding of stability, spectral properties, and reaction mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of the bioactivity of novel derivatives for drug discovery. |

The integration of these computational approaches into the research workflow for this compound is expected to foster a new era of rational design, leading to the development of novel derivatives with optimized performance for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。